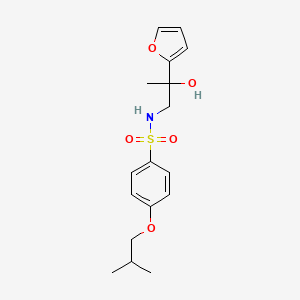

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as BrPhTriAm, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has been extensively studied for its potential use in drug discovery and development.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds structurally similar to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide focuses on their synthesis, spectroscopic characterization, and crystal structure analysis. These compounds are synthesized through various chemical reactions and characterized using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction studies. Their crystal packing and interactions, such as hydrogen bonds and π...π stacking, play a crucial role in their structural stability and potential functionalities (Anuradha et al., 2014).

Potential Antidiabetic Agents

Derivatives of 1,2,4-triazoles, which are chemically related to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide, have shown promise as efficient inhibitors of glycogen phosphorylase, suggesting their potential application as antidiabetic agents. The synthesis of these compounds involves oxidative ring closures and demonstrates their significant biological activities (Szőcs et al., 2015).

Antimicrobial and Antitumor Activities

Compounds bearing the carboxamide moiety, similar to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide, have been explored for their antimicrobial and antitumor activities. Synthesis of nitrogen heterocycles containing this moiety has shown cytotoxic activities against specific cancer cell lines, indicating their potential as antitumor agents. Additionally, some derivatives have shown antimicrobial activities, suggesting their applicability in combating microbial infections (Bakare, 2021).

Antiviral Activity Against H5N1 Virus

Research on heterocyclic compounds based on the azo-furanone structure, which is structurally related to N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide, has demonstrated promising antiviral activity against the H5N1 avian influenza virus. The study indicates the potential of these compounds in developing antiviral agents specifically targeting H5N1, showcasing a new avenue for antiviral drug development (Flefel et al., 2012).

Mechanism of Action

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, some triazole derivatives are known to inhibit the enzyme cytochrome P450, which plays a crucial role in drug metabolism .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the bioavailability of the compound, i.e., how much of it actually reaches its target in the body. The specific ADME properties of “N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide” are currently unknown .

properties

IUPAC Name |

N-(3-bromophenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4O/c10-6-2-1-3-7(4-6)12-9(15)8-5-11-14-13-8/h1-5H,(H,12,15)(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCPWHAZZVPYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-1H-1,2,3-triazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

![N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2961643.png)

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)

![(4-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2961647.png)